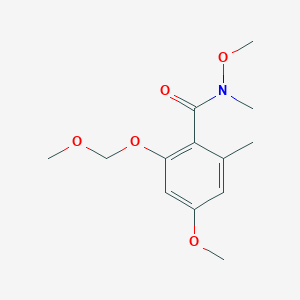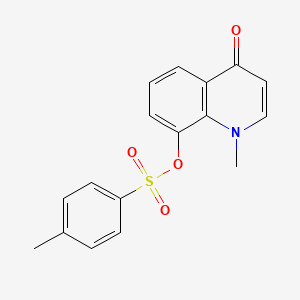
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-4-oxo-1,4-dihydroquinoline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 1-methyl-4-oxo-1,4-dihydroquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
化学反応の分析
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline derivative and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
科学的研究の応用
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
類似化合物との比較
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
2-Methyl-4-oxo-1,4-dihydroquinoline: This compound shares a similar quinoline core but lacks the sulfonate group, resulting in different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom in the quinoline ring, enhancing their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
927833-22-5 |
|---|---|
分子式 |
C17H15NO4S |
分子量 |
329.4 g/mol |
IUPAC名 |
(1-methyl-4-oxoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-16-5-3-4-14-15(19)10-11-18(2)17(14)16/h3-11H,1-2H3 |
InChIキー |
UDJAQAIEDYUUTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N(C=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


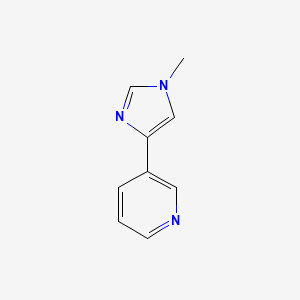
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

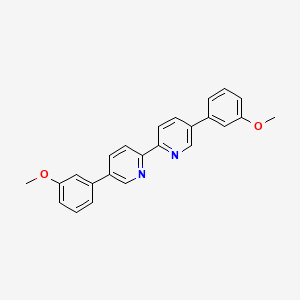

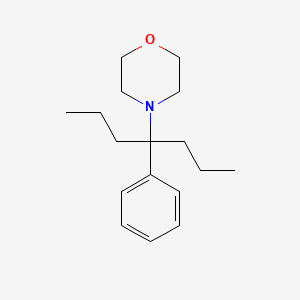
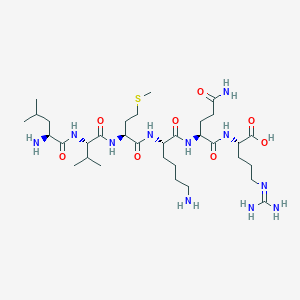
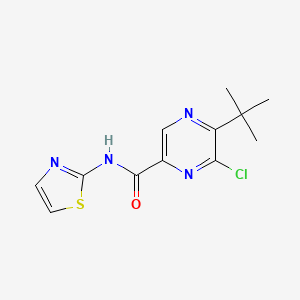
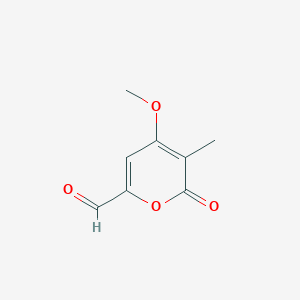
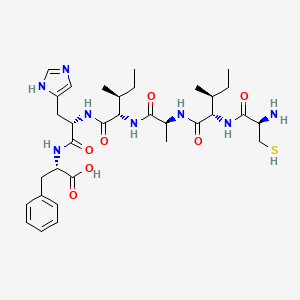
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
